molecular formula C31H41N3O2 B12020692 N-(2-(2-(9-Anthrylmethylene)hydrazino)-2-oxoethyl)tetradecanamide CAS No. 769157-09-7

N-(2-(2-(9-Anthrylmethylene)hydrazino)-2-oxoethyl)tetradecanamide

Cat. No.: B12020692
CAS No.: 769157-09-7
M. Wt: 487.7 g/mol
InChI Key: BBUQWEYXFPHADU-GZZLJNBRSA-N
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Description

N-(2-(2-(9-Anthrylmethylene)hydrazino)-2-oxoethyl)tetradecanamide is a complex organic compound with a unique structure that includes an anthrylmethylene group, a hydrazino group, and a tetradecanamide chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(2-(9-Anthrylmethylene)hydrazino)-2-oxoethyl)tetradecanamide typically involves the reaction of 9-anthraldehyde with hydrazine to form the hydrazone intermediate. This intermediate is then reacted with an appropriate acylating agent, such as tetradecanoyl chloride, under controlled conditions to yield the final product. The reaction conditions often include the use of solvents like dichloromethane or ethanol and may require catalysts or specific temperature controls to optimize the yield and purity of the compound.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors and purification systems to produce the compound in bulk quantities.

Chemical Reactions Analysis

Types of Reactions

N-(2-(2-(9-Anthrylmethylene)hydrazino)-2-oxoethyl)tetradecanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(2-(2-(9-Anthrylmethylene)hydrazino)-2-oxoethyl)tetradecanamide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential as a fluorescent probe due to the presence of the anthrylmethylene group.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and as a component in specialty chemicals.

Mechanism of Action

The mechanism of action of N-(2-(2-(9-Anthrylmethylene)hydrazino)-2-oxoethyl)tetradecanamide involves its interaction with specific molecular targets and pathways. The anthrylmethylene group can intercalate with DNA, potentially disrupting replication and transcription processes. The hydrazino group may form reactive intermediates that can interact with cellular proteins and enzymes, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-(9-Anthrylmethylene)hydrazino)-N-(4-ethylphenyl)-2-oxoacetamide
  • 2-(2-(9-Anthrylmethylene)hydrazino)-N-(2-methylphenyl)-2-oxoacetamide
  • 2-(2-(9-Anthrylmethylene)hydrazino)-N-(4-methylphenyl)-2-oxoacetamide

Uniqueness

N-(2-(2-(9-Anthrylmethylene)hydrazino)-2-oxoethyl)tetradecanamide is unique due to its long tetradecanamide chain, which imparts distinct physicochemical properties compared to its shorter-chain analogs. This structural feature may influence its solubility, stability, and interaction with biological targets, making it a valuable compound for specific applications in research and industry.

Properties

CAS No.

769157-09-7

Molecular Formula

C31H41N3O2

Molecular Weight

487.7 g/mol

IUPAC Name

N-[2-[(2E)-2-(anthracen-9-ylmethylidene)hydrazinyl]-2-oxoethyl]tetradecanamide

InChI

InChI=1S/C31H41N3O2/c1-2-3-4-5-6-7-8-9-10-11-12-21-30(35)32-24-31(36)34-33-23-29-27-19-15-13-17-25(27)22-26-18-14-16-20-28(26)29/h13-20,22-23H,2-12,21,24H2,1H3,(H,32,35)(H,34,36)/b33-23+

InChI Key

BBUQWEYXFPHADU-GZZLJNBRSA-N

Isomeric SMILES

CCCCCCCCCCCCCC(=O)NCC(=O)N/N=C/C1=C2C=CC=CC2=CC3=CC=CC=C31

Canonical SMILES

CCCCCCCCCCCCCC(=O)NCC(=O)NN=CC1=C2C=CC=CC2=CC3=CC=CC=C31

Origin of Product

United States

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